molecular formula C14H15N3O B2551744 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1090582-95-8

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide

Cat. No.: B2551744
CAS No.: 1090582-95-8
M. Wt: 241.294
InChI Key: SHFCZNOUDFXTLM-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a specialized cyclopenta-fused pyrazole derivative designed for advanced scientific research. This compound is of significant interest in medicinal chemistry due to its core structural motif, which is prevalent in the development of novel therapeutic agents. Pyrazole derivatives are extensively investigated for their anti-inflammatory potential, with recent studies highlighting their ability to suppress key pro-inflammatory cytokines like interleukin-6 (IL-6) in cellular models, suggesting promise for treating neuroinflammatory conditions . Furthermore, related structures are explored as scaffolds for targeting enzymes such as telomerase in oncology research and monoacylglycerol lipase (MAGL) . Beyond pharmacology, the presence of heteroatoms and conjugated systems in its molecular structure makes this compound a candidate for use as a corrosion inhibitor. Similar organic molecules act as mixed-type inhibitors, adsorbing onto metal surfaces (e.g., C38 steel) in acidic environments to form a protective layer that significantly reduces corrosion rates, as validated by electrochemical and gravimetric studies . Researchers can leverage this compound to develop new chemical probes or additives, benefiting from the versatile reactivity of the pyrazole core. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(18)15-14-12-8-5-9-13(12)16-17(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFCZNOUDFXTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CCCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies Using Hydrazine Derivatives

The cyclopenta[c]pyrazole scaffold is typically synthesized via cyclocondensation reactions between diketone precursors and hydrazine derivatives. For instance, a diketone intermediate derived from cyclopentanone undergoes cyclization with hydrazine hydrate under reflux conditions to form the pyrazole ring. In one protocol, treatment of 1,3-cyclopentanedione with phenylhydrazine in ethanol at 80°C yields 2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazole, which serves as the precursor for subsequent functionalization.

Regioselective Control and Substituent Effects

Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Electron-withdrawing groups on the diketone favor nucleophilic attack at the less hindered carbonyl, directing cyclization to the desired position. For example, introducing a phenyl group at position 2 requires pre-functionalization of the diketone with a benzyl moiety prior to cyclization.

Advanced Synthetic Routes and Catalytic Methods

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances employ palladium catalysts to install substituents post-cyclization. For example, Suzuki-Miyaura coupling of a brominated cyclopenta[c]pyrazole with phenylboronic acid introduces the 2-phenyl group efficiently. Subsequent acylation completes the synthesis, achieving yields upwards of 80%.

One-Pot Tandem Reactions

Streamlined protocols condense multiple steps into a single reaction vessel. A notable example involves sequential cyclization of a diketone with methylhydrazine, followed by in situ acylation using acetic anhydride, reducing purification demands.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:4 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns further ensures purity >95% for pharmaceutical applications.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): Signals at δ 7.55 (s, 1H, pyrazole-H), 7.28–7.35 (m, 5H, phenyl-H), 2.10 (s, 3H, CH3).
  • IR (ATR): Peaks at 3287 cm−1 (N-H stretch), 1697 cm−1 (C=O), 1540 cm−1 (C-N).
  • Mass Spectrometry : ESI-MS m/z 284 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Basic Information

  • Chemical Name: N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
  • CAS Number: 1211846-24-0
  • Molecular Formula: C21_{21}H19_{19}N3_{3}O3_{3}
  • Molecular Weight: 361.4 g/mol

Structural Characteristics

The compound features a cyclopentapyrazole structure which contributes to its unique chemical properties and biological activities. The presence of a phenyl group enhances its lipophilicity, potentially improving its membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines. For instance, compounds derived from similar structures showed percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as OVCAR-8 and NCI-H40 .

Case Study: Synthesis and Evaluation

A detailed synthesis pathway was established for derivatives of this compound, demonstrating promising anticancer activity through molecular docking studies that indicated effective binding to target proteins involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary in silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory process . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring could enhance its inhibitory potency.

Experimental Findings

In vitro assays confirmed that certain derivatives exhibited significant anti-inflammatory activity when tested against pro-inflammatory cytokines . These findings suggest that further optimization of the chemical structure could yield more potent anti-inflammatory agents.

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. Studies have shown that compounds with similar scaffolds can protect neuronal cells from oxidative stress-induced apoptosis .

Mechanistic Insights

The proposed mechanism involves the modulation of signaling pathways associated with neuronal survival and inflammation. Further studies are needed to elucidate the exact pathways influenced by this compound.

Comparative Data Table

Application Activity Cell Lines/Models Reference
AnticancerSignificant growth inhibitionOVCAR-8, NCI-H40
Anti-inflammatoryInhibition of pro-inflammatory cytokinesVarious in vitro models
NeuroprotectiveProtection against oxidative stressNeuronal cell lines

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Compound A : 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride

  • Core : Cyclopenta[c]pyrazole (identical to the target compound).
  • Substituents : 4-Fluorophenyl at position 2; amine group at position 3 (vs. acetamide in the target compound).

Compound B : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Core : Acetamide-linked triazole-naphthalene hybrid.
  • Substituents : Chlorophenyl and naphthyloxy groups.

Compound C : 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)

  • Core : Oxadiazole-thiophene-pyridine fused system.
  • Substituents : Chlorophenyl, tolyl, and thioether groups.
  • Key Differences : The oxadiazole ring contributes to π-stacking interactions, while the thiophene-pyridine system modulates electronic properties, as evidenced by HOMO-LUMO analysis .

Functional Group Impact on Bioactivity

Compound Core Structure Key Functional Groups Observed Activity
Target Compound Cyclopenta[c]pyrazole Phenyl, Acetamide Not explicitly reported (structural analog used in drug synthesis)
Compound A Cyclopenta[c]pyrazole 4-Fluorophenyl, Amine Pharmaceutical building block (enhanced metabolic stability)
Compound B (6m) Triazole-Naphthalene Chlorophenyl, Naphthyloxy Antioxidant activity (superior to ascorbic acid in analogs)
Compound C (CPA) Oxadiazole-Thiophene Chlorophenyl, Thioether Theoretical affinity for receptors (via MESP analysis)

Electronic and Reactivity Profiles

  • Target Compound : The acetamide group’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the cyclopenta[c]pyrazole core provides a planar aromatic system for π-π interactions.
  • Compound A : The fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and increasing electrophilicity. The amine group’s basicity may facilitate salt formation (e.g., hydrochloride) for improved solubility .
  • Compound B : The triazole’s nitrogen atoms enhance dipole interactions, while the naphthyloxy group’s bulkiness may sterically hinder binding in certain targets .
  • Compound C : The oxadiazole’s electron-deficient nature and thioether’s flexibility influence redox behavior and conformational adaptability .

Biological Activity

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopenta[c]pyrazole ring attached to an acetamide group. The molecular formula is C21H19N3O3C_{21}H_{19}N_3O_3 with a molecular weight of approximately 361.4 g/mol.

PropertyValue
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
CAS Number1211846-24-0

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often possess antimicrobial properties. For instance, N-(substituted phenyl) derivatives have been tested against various pathogens including Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .
  • Anti-inflammatory Properties : The structural characteristics of pyrazole compounds suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
  • Antitumor Activity : Preliminary studies indicate that certain pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines. This activity is likely linked to their ability to interfere with cellular signaling pathways .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to the observed pharmacological effects.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryPotential inhibition of COX enzymes
AntitumorCytotoxic effects on cancer cell lines

Case Studies

Several studies have focused on the synthesis and evaluation of this compound analogues:

  • Synthesis and Antimicrobial Testing : A study synthesized various substituted phenyl derivatives and tested their antimicrobial efficacy. Compounds with specific substitutions showed enhanced activity against S. aureus and C. albicans due to improved lipophilicity and membrane permeability .
  • Structure-Activity Relationship (SAR) : Research utilizing quantitative structure-activity relationship (QSAR) models demonstrated that modifications on the phenyl ring significantly influenced biological activity. The presence of halogen substituents was particularly beneficial for antimicrobial potency .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Substitution3-chloro-4-fluoronitrobenzene, 2-pyridinemethanol, K₂CO₃75–85
ReductionFe powder, HCl, H₂O/EtOH90
AcetylationAcetyl chloride, K₂CO₃, CH₃CN56–99

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH peaks at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon types (e.g., carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • LC-MS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental Analysis : Ensures stoichiometric ratios of C, H, N (deviation <0.4%) .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. For toxic intermediates, employ double containment .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or light .
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., NaHCO₃ for acids) and dispose via hazardous waste protocols .

Advanced: How can computational tools resolve contradictions in bioactivity data?

Methodological Answer:

  • PASS Prediction : Estimates biological activity spectra (e.g., kinase inhibition, antimicrobial potential) by comparing structural motifs to known databases .
  • Molecular Docking : Maps binding affinities to target proteins (e.g., using AutoDock Vina) to rationalize discrepancies between in vitro and in silico results .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding) .

Example : A study on pyrazole-triazole hybrids used docking to explain why electron-withdrawing substituents enhanced COX-2 inhibition despite poor solubility .

Advanced: What strategies optimize multi-step synthesis yields for scale-up?

Methodological Answer:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for reductions) improve selectivity and reduce side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates in acetylation steps .
  • Process Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Case Study : Substituting Fe powder with catalytic hydrogenation in nitro reductions increased yield from 85% to 95% and reduced waste .

Advanced: How is X-ray crystallography applied to resolve stereochemical ambiguities?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., CH₂Cl₂/hexane) to obtain single crystals .
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for heavy atoms (e.g., Cl, S) .
  • Refinement : Software like SHELXL refines bond lengths/angles to <0.01 Å and R-factor <5% .

Example : A triazole-acetamide derivative’s crystal structure revealed a planar pyrazole ring and intramolecular H-bonding stabilizing the conformation .

Advanced: How to validate conflicting NMR data in regioselective reactions?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbons to assign ambiguous peaks (e.g., distinguishing N- vs. C-substituted pyrazoles) .
  • Isotopic Labeling : ¹⁵N or ¹³C-labeled reagents track substituent positions in complex heterocycles .
  • Control Experiments : Synthesize regioisomers independently and compare spectra .

Case Study : Discrepancies in NH chemical shifts for N-(5-phenyl-1H-pyrazol-3-yl)acetamide isomers were resolved via HSQC, confirming acetylation at the 3-position .

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